molecular formula C18H22N2O3S B2991032 (Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide CAS No. 850899-71-7

(Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide

Cat. No.: B2991032
CAS No.: 850899-71-7
M. Wt: 346.45
InChI Key: YUXDEAGRYSUMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is an organic compound that features a sulfonyl group, an ethoxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-propylbenzenecarboximidamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is used as a reagent for the derivatization of amino acids and peptides. This derivatization enhances the detection and quantification of these biomolecules in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Biology

In biological research, the compound is used to study enzyme kinetics and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets .

Medicine

In medicine, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 4-Ethoxybenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is unique due to the presence of both the ethoxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N'-propylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-14-19-18(15-8-6-5-7-9-15)20-24(21,22)17-12-10-16(11-13-17)23-4-2/h5-13H,3-4,14H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDEAGRYSUMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.